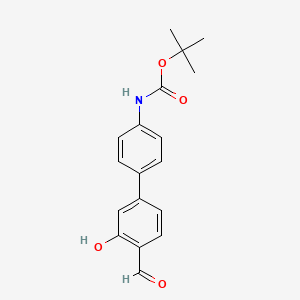
5-(4-BOC-Aminophenyl)-2-formylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-formylphenol is an organic compound that features a phenol group, a formyl group, and a tert-butoxycarbonyl (BOC) protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-formylphenol typically involves the protection of the amine group with a BOC group, followed by the introduction of the formyl group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate to form the BOC-protected intermediate. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol is largely dependent on its functional groups:
Phenol Group: Can participate in hydrogen bonding and act as a nucleophile.
Formyl Group: Can undergo nucleophilic addition reactions.
BOC-Protected Amine: Provides steric protection and can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparaison Avec Des Composés Similaires
4-BOC-Aminophenol: Lacks the formyl group, making it less versatile in certain synthetic applications.
2-Formylphenol: Lacks the BOC-protected amine, reducing its potential for further functionalization.
Uniqueness: 5-(4-BOC-Aminophenyl)-2-formylphenol is unique due to the presence of both a BOC-protected amine and a formyl group, allowing for a wide range of chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379094.png)


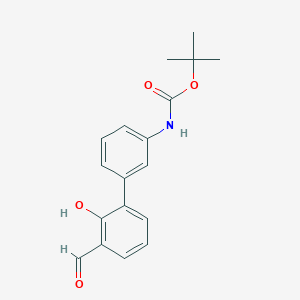
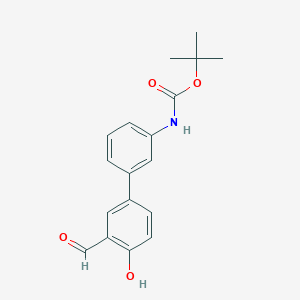
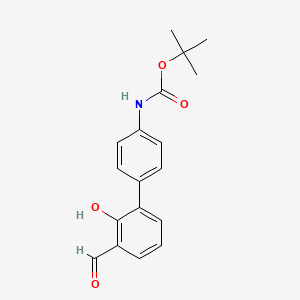
![4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379154.png)
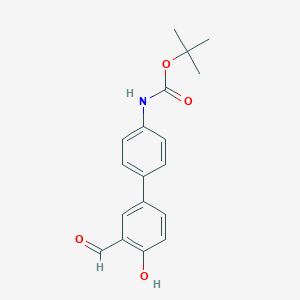
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6379167.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379179.png)
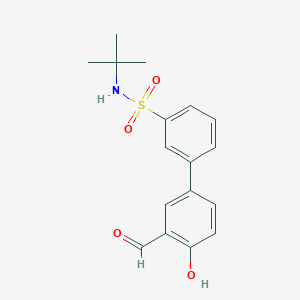
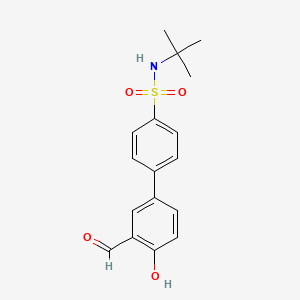
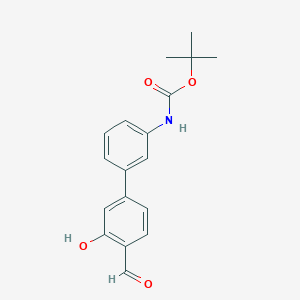
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6379211.png)
